molecular formula C13H9ClN2O B8718354 4-(5-chloro-2H-indazol-2-yl)phenol

4-(5-chloro-2H-indazol-2-yl)phenol

Cat. No.: B8718354
M. Wt: 244.67 g/mol
InChI Key: YJVTUUPVROXHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Chloro-2H-indazol-2-yl)phenol is a chemical compound of interest in medicinal chemistry and pharmaceutical research, provided as a high-purity standard for research use only. It features a chloro-substituted indazole core linked to a phenolic ring, a structural motif found in compounds that modulate various biological targets. While the specific biological profile of this compound is an area of active investigation, its core structure is highly relevant in drug discovery. The indazole scaffold is a recognized privileged structure in the design of kinase inhibitors . Kinases are key regulatory enzymes implicated in a wide range of diseases, and their inhibition is a major therapeutic strategy, particularly in oncology. Furthermore, structurally similar chlorinated indazole-phenol compounds have been identified as interacting with biological targets such as the estrogen receptor, suggesting potential research applications in related pathways . This compound serves as a valuable synthetic intermediate or building block for the exploration of novel therapeutic agents. Researchers can utilize it to develop and screen new molecules targeting kinases, hormonal receptors, and other protein classes. Its mechanism of action is expected to be highly specific to the final synthesized derivative and its target. We recommend that researchers conduct thorough characterization to elucidate its specific applications and mechanisms in their unique experimental systems.

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

4-(5-chloroindazol-2-yl)phenol

InChI

InChI=1S/C13H9ClN2O/c14-10-1-6-13-9(7-10)8-16(15-13)11-2-4-12(17)5-3-11/h1-8,17H

InChI Key

YJVTUUPVROXHPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C3C=C(C=CC3=N2)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

The provided evidence extensively discusses 4-(4,5-diphenyl-1H-imidazole-2-yl)phenol, an imidazole-based compound with demonstrated NLO properties. Below, we compare its properties with hypothetical features of 4-(5-chloro-2H-indazol-2-yl)phenol, alongside other heterocyclic analogs (e.g., benzimidazoles, triazoles).

Structural and Electronic Properties
Property 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol Hypothetical this compound Benzimidazole Derivatives Triazole Derivatives
Core Structure Imidazole (5-membered, 2 N atoms) Indazole (fused benzene + pyrazole) Benzimidazole (fused benzene + imidazole) Triazole (5-membered, 3 N atoms)
Substituent Effects Electron-donating phenyl groups enhance conjugation Electron-withdrawing Cl stabilizes charge transfer Variable substituents influence solubility/reactivity Fluorophenyl groups enhance planarity
HOMO-LUMO Gap (eV) 3.2–3.5 (calculated) Expected lower due to extended conjugation ~3.8–4.2 (varies with substituents) ~4.0–4.5 (depends on substituents)
Dipole Moment (Debye) 6.8–7.2 Likely higher due to Cl-induced polarization 5.5–6.5 4.0–5.0

Key Observations :

  • Substituent Impact: The chloro group in this compound could amplify charge-transfer interactions compared to phenyl substituents in imidazole analogs.
Nonlinear Optical (NLO) Properties
Parameter 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol Hypothetical this compound
Nonlinear Refractive Index (n₂, cm²/W) -2.89 × 10⁻⁶ (self-focusing) Predicted higher magnitude due to enhanced charge transfer
Hyperpolarizability (β, γ) β = 4.044 × 10⁻¹ cm/W; γ = 2.26 × 10⁻⁶ esu Likely elevated due to extended conjugation and Cl substituent
Third-Order Susceptibility (χ³) 2.26 × 10⁻⁶ esu Potentially superior for optical limiting applications

Mechanistic Insights :

  • The imidazole compound’s NLO activity arises from intramolecular charge transfer (ICT) and a low HOMO-LUMO gap . For the indazole analog, the fused aromatic system and electron-withdrawing Cl substituent could further enhance ICT, leading to higher β and γ values.
  • Triazole derivatives (e.g., compounds 4 and 5 in ) exhibit moderate NLO properties due to their planar structures but lack the extended conjugation of indazoles .

Comparison with Benzimidazoles :

  • Benzimidazoles (e.g., ) are synthesized via cyclization of o-phenylenediamines, often requiring harsh conditions . Indazole synthesis may involve more complex regioselective steps.

Preparation Methods

Key Protocol

  • Schiff Base Formation : 2-Nitrobenzaldehyde reacts with aniline or substituted anilines under reflux or microwave irradiation to form imine intermediates.

  • Cyclocondensation : Triethyl phosphite (P(OEt)₃) reduces the nitro group and facilitates cyclization, yielding 2-phenyl-2H-indazole derivatives.

Example :

  • Compound 1 : 2-Phenyl-2H-indazole formed via microwave-assisted Cadogan reaction (85–92% yield).

Chlorination at Position 5

Halogenation at the 5-position is critical for introducing the chlorine substituent. Methods include direct electrophilic substitution or transition-metal-catalyzed coupling.

Direct Chlorination

  • Reagents : Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) in acetic acid.

  • Conditions : Room temperature or mild heating.

Example :

  • Compound 3 : Bromination at position 3 achieved with Br₂ in acetic acid (70–85% yield). Adaptation for Cl₂ may follow similar protocols.

Palladium-Catalyzed Coupling

For regioselective chlorination, Suzuki-Miyaura coupling with chloro-substituted boronic acids can be employed.

Phenol Group Introduction at Position 4

The phenol moiety is introduced via nucleophilic substitution or cross-coupling reactions.

Suzuki Coupling

  • Reagents : Phenol boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Cs₂CO₃).

  • Conditions : Microwave irradiation (150°C, 20 min) or conventional heating.

Example :

  • Compound 5 : 3-Acetoxy-4-methoxyphenylboronic acid pinacol ester coupled under microwave conditions (84% yield).

Deprotection Strategies

Methyl-protected phenols are demethylated using boron tribromide (BBr₃) or acid hydrolysis.

Example :

  • Compound 12 : o-Demethylation of methyl ether using BBr₃ in CH₂Cl₂ (0°C, 91% yield).

Optimized Reaction Conditions

Experimental parameters significantly influence yields and selectivity.

Step Reagents/Conditions Yield Source
Cadogan ReactionMicrowave, P(OEt)₃, 30 min85–92%
ChlorinationCl₂, AcOH, RT~70%
Suzuki CouplingPd catalyst, Cs₂CO₃, 150°C84%
DemethylationBBr₃, CH₂Cl₂, 0°C91%

Challenges and Solutions

Side Reactions

  • Over-Chlorination : Excess Cl₂ can lead to polyhalogenated byproducts. Mitigated by limiting reagent stoichiometry.

  • Oxidation : Sensitive indazole intermediates require inert atmospheres (N₂/Ar).

Scalability

  • Palladium-Catalyzed Reactions : Lower yields observed at larger scales due to catalyst deactivation. Microwave irradiation improves efficiency.

Alternative Synthetic Routes

Visible-Light-Promoted Reactions

Recent advances employ photocatalysts (e.g., Ir(ppy)₃) for C–H functionalization. For example:

  • Cyanomethylation : Bromoacetonitrile and α-keto acids under blue LED irradiation.

  • Decarboxylative Coupling : α-Keto acids with 2H-indazoles yield acylated derivatives.

Analytical Characterization

  • 1H/13C NMR : Confirms regioselectivity (e.g., δ 7.77–7.35 ppm for aromatic protons).

  • HRMS : Validates molecular formula (e.g., m/z 407.1595 for C₂₃H₂₃N₂O₅) .

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